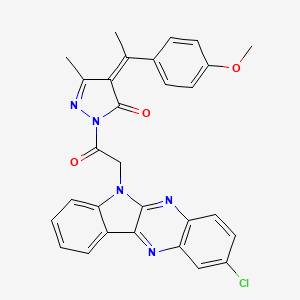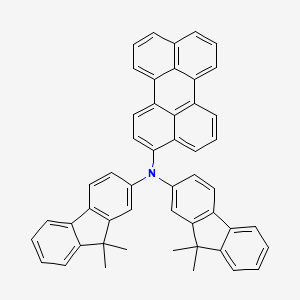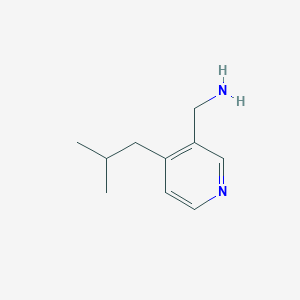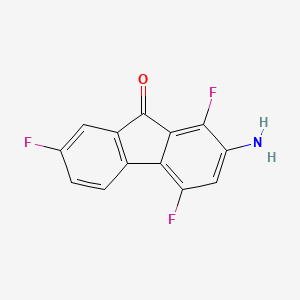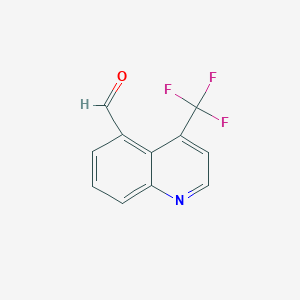
4-(Trifluoromethyl)quinoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)quinoline-5-carbaldehyde is an organic compound characterized by a quinoline ring substituted with a trifluoromethyl group at the 4-position and an aldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinoline-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the formation of the quinoline ring through a Skraup synthesis, followed by the introduction of the trifluoromethyl group via a Friedel-Crafts reaction. The final step involves the formylation of the quinoline ring to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the employment of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: 4-(Trifluoromethyl)quinoline-5-carboxylic acid
Reduction: 4-(Trifluoromethyl)quinoline-5-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)quinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism by which 4-(Trifluoromethyl)quinoline-5-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)quinoline-4-carbaldehyde
- 4-(Trifluoromethyl)quinoline-3-carbaldehyde
- 6-(Trifluoromethyl)quinoline-5-carbaldehyde
Comparison: 4-(Trifluoromethyl)quinoline-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H6F3NO |
|---|---|
Peso molecular |
225.17 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-4-5-15-9-3-1-2-7(6-16)10(8)9/h1-6H |
Clave InChI |
MPSGKIHOLVIOOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


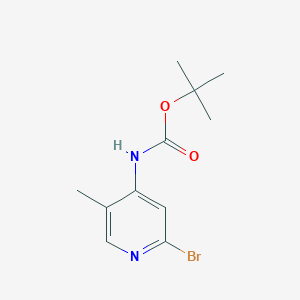
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
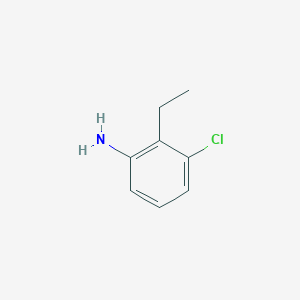
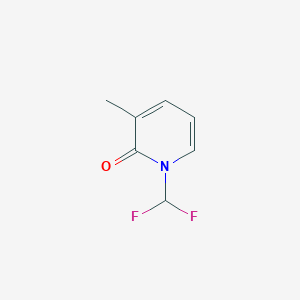
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
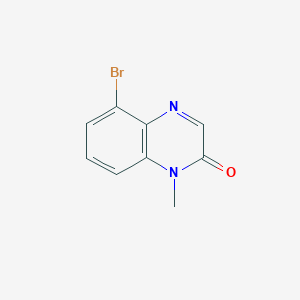

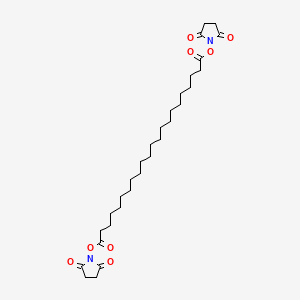
![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
